[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its chlorinated structure can influence its binding affinity and specificity towards certain biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets through its chlorinated and dimethylamine groups. These interactions can lead to the modulation of specific biological pathways, depending on the context of its use. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- [2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Uniqueness
The uniqueness of [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-4-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(5-10(13)15)9-6-11(16)14(18)12(17)7-9/h3-6,9H,7H2,1-2H3 |
InChI Key |
DQYAWMDKHIQYNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.